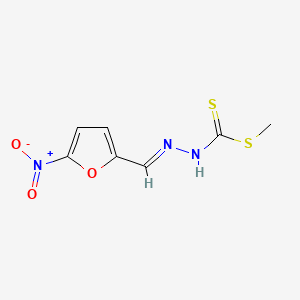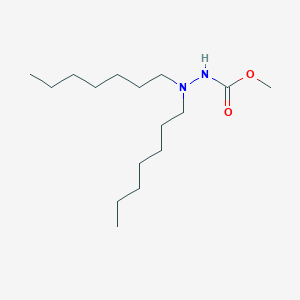
Methyl 2,2-diheptylhydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-diheptylhydrazinecarboxylate is an organic compound with the molecular formula C16H32N2O2. This compound is part of the hydrazinecarboxylate family, which is known for its diverse chemical properties and applications. It is characterized by the presence of a hydrazine group (-NH-NH2) and a carboxylate ester group (-COOCH3), making it a versatile molecule in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-diheptylhydrazinecarboxylate typically involves the reaction of heptyl hydrazine with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
Methyl 2,2-diheptylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or nitroso compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
科学研究应用
Methyl 2,2-diheptylhydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2,2-diheptylhydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing inhibitors.
相似化合物的比较
Similar Compounds
Methyl hydrazinecarboxylate: Lacks the heptyl groups, making it less hydrophobic.
Ethyl 2,2-diheptylhydrazinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2,2-dioctylhydrazinecarboxylate: Contains longer alkyl chains, affecting its solubility and reactivity.
Uniqueness
Methyl 2,2-diheptylhydrazinecarboxylate is unique due to its specific combination of hydrazine and ester groups, along with the heptyl chains. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
6972-00-5 |
|---|---|
分子式 |
C16H34N2O2 |
分子量 |
286.45 g/mol |
IUPAC 名称 |
methyl N-(diheptylamino)carbamate |
InChI |
InChI=1S/C16H34N2O2/c1-4-6-8-10-12-14-18(17-16(19)20-3)15-13-11-9-7-5-2/h4-15H2,1-3H3,(H,17,19) |
InChI 键 |
YUNQDZSUUMFJHL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN(CCCCCCC)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


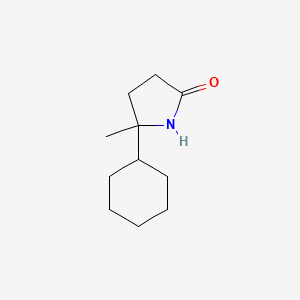
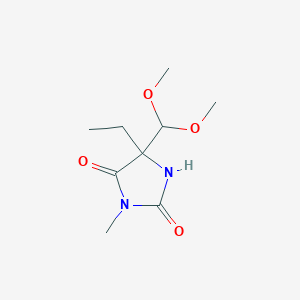
![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
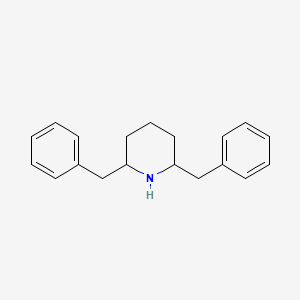
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
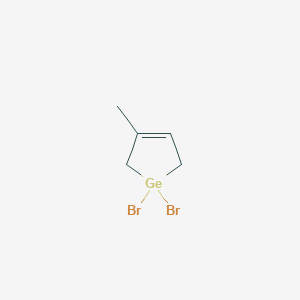

![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
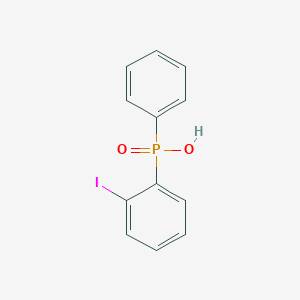
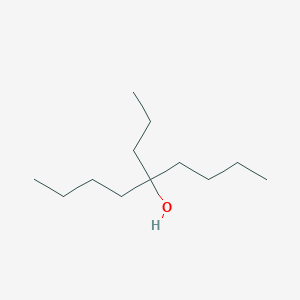
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
